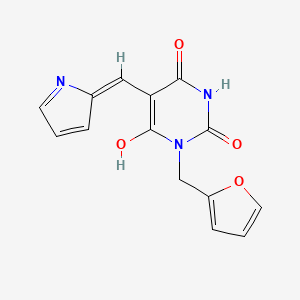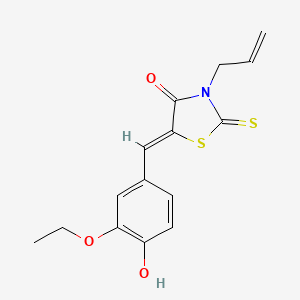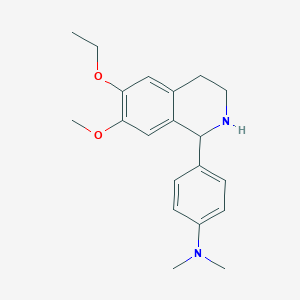
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This molecule has been shown to have potential applications in scientific research, particularly in the fields of cancer biology and neuroscience.
Mécanisme D'action
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 works by inhibiting the activity of Rho family of GTPases, which are proteins that play a role in cell signaling and cytoskeletal dynamics. Specifically, 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 targets the RhoA protein, which is involved in the regulation of cell migration and invasion.
Biochemical and Physiological Effects
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to have several biochemical and physiological effects, including the inhibition of cell migration and invasion, as well as the inhibition of the activity of RhoA. Additionally, 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 in lab experiments is its specificity for the Rho family of GTPases, which allows for targeted inhibition of these proteins. However, one limitation of using 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864, including the development of new cancer therapies, the study of Rho family of GTPases in neurodegenerative diseases, and the investigation of the potential toxicity of 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 in vivo. Additionally, further research is needed to fully understand the mechanism of action of 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 involves several steps, including the reaction of 2-bromo-5-nitrophenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with tetrahydro-2-furanmethanamine. The final step involves the reaction of the resulting compound with carbon disulfide to yield 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864.
Applications De Recherche Scientifique
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to have potential applications in scientific research, particularly in the fields of cancer biology and neuroscience. In cancer biology, 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to inhibit the migration and invasion of cancer cells, which could have implications for the development of new cancer therapies. In neuroscience, 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to inhibit the activity of RhoA, a protein that plays a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
3-ethoxy-4-hydroxy-N-(oxolan-2-ylmethyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-2-17-13-8-10(5-6-12(13)16)14(19)15-9-11-4-3-7-18-11/h5-6,8,11,16H,2-4,7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJVTUAUJFWGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)NCC2CCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-4-hydroxy-N-(oxolan-2-ylmethyl)benzenecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)

![3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)